Tetrakis(dimethylamino)tin

Vue d'ensemble

Description

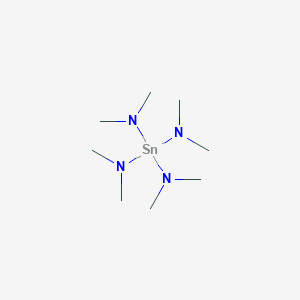

Tetrakis(dimethylamino)tin is an organotin compound with the chemical formula [(CH₃)₂N]₄Sn. It is a colorless liquid that is used primarily in the field of materials science and organometallic chemistry. The compound is known for its volatility and reactivity, making it a valuable precursor in various chemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tetrakis(dimethylamino)tin can be synthesized through the reaction of tin(IV) chloride with lithium dimethylamide. The reaction is typically carried out in an inert atmosphere to prevent the compound from reacting with moisture or oxygen. The general reaction is as follows:

SnCl4+4LiN(CH3)2→Sn[N(CH3)2]4+4LiCl

The reaction is exothermic and requires careful control of temperature and reaction conditions to ensure the purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its purest form. The compound is typically stored in airtight containers to prevent degradation.

Analyse Des Réactions Chimiques

Types of Reactions

Tetrakis(dimethylamino)tin undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides.

Hydrolysis: Reacts with water to form tin hydroxides and dimethylamine.

Substitution: Can undergo ligand exchange reactions with other amines or phosphines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Hydrolysis: Water or aqueous solutions.

Substitution: Amines or phosphines under inert atmosphere conditions.

Major Products

Oxidation: Tin oxides.

Hydrolysis: Tin hydroxides and dimethylamine.

Substitution: New organotin compounds with different ligands.

Applications De Recherche Scientifique

Atomic Layer Deposition (ALD)

2.1 Tin Oxide Films

One of the primary applications of TDMAT is in the ALD of tin oxide (). Research indicates that TDMAT can be effectively used as a precursor for depositing high-quality, conformal tin oxide films at low temperatures (30–200 °C). The growth rate of these films can reach up to 2.0 Å per cycle at lower temperatures, which is advantageous for applications requiring precise thickness control .

Table 1: Growth Rates of SnO2 Films Using TDMAT

| Temperature (°C) | Growth Rate (Å/cycle) |

|---|---|

| 30 | 2.0 |

| 150 | 0.7 |

2.2 Applications in Electronics

The tin oxide films deposited using TDMAT are utilized in various electronic applications, including:

- Transparent Conductors : Essential for touch screens and solar cells.

- Gas Sensors : Effective in detecting gases due to their high surface area and reactivity.

- Catalysts : Used in chemical reactions due to their catalytic properties .

Chemical Vapor Deposition (CVD)

TDMAT also serves as a precursor in CVD processes, particularly for the deposition of titanium nitride (TiN) films. The self-limiting nature of the deposition process allows for precise control over film thickness, making it suitable for applications such as diffusion barriers in semiconductor manufacturing .

Table 2: Properties of TiN Films Deposited from TDMAT

| Property | Value |

|---|---|

| Density | ~5.22 g/cm³ |

| Hardness | High |

| Electrical Conductivity | Moderate |

Emerging Applications

Recent studies have highlighted the potential of TDMAT in other innovative applications:

- Light-Emitting Diodes (LEDs) : Tin oxide films are being explored for use in LEDs due to their optical properties.

- Photovoltaics : The material's ability to form thin films with tunable properties makes it suitable for solar cell applications .

- Nanostructured Materials : The use of TDMAT in creating nanostructured tin oxide opens avenues for advanced materials with enhanced properties.

Case Studies

Case Study 1: ALD of Tin Oxide Films

A study conducted at Stanford University demonstrated the successful ALD of tin oxide using TDMAT, revealing smooth and amorphous films with excellent optical properties. Post-annealing treatments converted these films into polycrystalline structures, enhancing their performance in electronic devices .

Case Study 2: TiN Deposition for Semiconductor Applications

Research on TiN films deposited via CVD from TDMAT showed that these films exhibit excellent barrier properties against copper diffusion, making them vital for advanced semiconductor devices .

Mécanisme D'action

The mechanism of action of Tetrakis(dimethylamino)tin involves its ability to act as a source of tin in various chemical reactions. The compound can donate tin atoms to form new chemical bonds, facilitating the formation of tin-containing products. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrakis(diethylamido)tin(IV): Similar in structure but with ethyl groups instead of methyl groups.

Tetrakis(dimethylamido)titanium(IV): Contains titanium instead of tin.

Tetrakis(dimethylamido)hafnium(IV): Contains hafnium instead of tin.

Uniqueness

Tetrakis(dimethylamino)tin is unique due to its specific reactivity and volatility, making it particularly useful in applications requiring precise control over tin deposition and incorporation. Its ability to undergo various chemical reactions while maintaining stability under controlled conditions sets it apart from other organotin compounds.

Activité Biologique

Tetrakis(dimethylamino)tin (TDMASn) is a chemical compound utilized primarily as a precursor in atomic layer deposition (ALD) for the fabrication of tin oxide films. Its biological activity, particularly in relation to its degradation products and the implications for electronic properties in devices such as solar cells, is an emerging area of research. This article explores the biological activity of TDMASn, detailing its chemical behavior, degradation pathways, and the resultant effects on material properties.

TDMASn is known for its role in producing high-quality tin oxide films through ALD. However, recent studies have highlighted significant degradation of TDMASn into bis(dimethylamido)tin(II) via a Sn-imine complex. This degradation occurs under typical processing conditions and has critical implications for the performance of devices utilizing these films.

Table 1: Degradation Pathways of TDMASn

| Degradation Product | Chemical Formula | Impact on Properties |

|---|---|---|

| This compound | TDMASn | Precursor for SnO2 films |

| Bis(dimethylamido)tin(II) | (CH3)2N-Sn-N(CH3)2 | Increases electrical resistance; alters oxidation mechanisms |

Biological Activity and Implications

The biological activity of TDMASn is indirectly assessed through its impact on the electronic properties of tin oxide films. The degradation products significantly increase the electrical resistance of these films, which can lead to decreased efficiency in applications such as perovskite solar cells. The loss in power conversion efficiency is primarily attributed to charge transport and transfer losses caused by the different oxidation mechanisms of the degradation products.

Case Study: Impact on Solar Cell Efficiency

A recent study examined perovskite solar cells that incorporated tin oxide films derived from degraded TDMASn. The findings revealed:

- Power Conversion Efficiency (PCE) : A notable reduction in PCE was observed, with values dropping from 18% to 9% when using degraded materials.

- Charge Transport : Electrical characterization indicated that charge transport was severely hindered due to the higher resistance associated with the degradation products.

This case underscores the importance of maintaining the integrity of TDMASn during processing to ensure optimal performance in electronic applications.

Research Findings

Research has shown that while TDMASn is effective for ALD processes, its stability is a concern. Strategies to stabilize TDMASn or identify alternative precursors are being explored to mitigate these issues. The following findings summarize key research insights:

- Growth Kinetics : Despite degradation, growth kinetics and film morphology remained stable during ALD processes, suggesting that degradation does not affect the initial deposition rates.

- Electronic Properties : The electronic properties of films made from degraded TDMASn are significantly poorer, indicating a need for improved precursor stability.

- Film Quality : Films deposited at low temperatures (30-200 °C) maintain smooth surfaces but exhibit increased resistance when derived from degraded precursors.

Table 2: Summary of Research Findings

| Parameter | Observation |

|---|---|

| Growth Rate | Stable despite precursor degradation |

| Electrical Resistance | Increased due to degradation products |

| Power Conversion Efficiency | Reduced significantly in solar cell applications |

Propriétés

IUPAC Name |

N-methyl-N-[tris(dimethylamino)stannyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C2H6N.Sn/c4*1-3-2;/h4*1-2H3;/q4*-1;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXTVQNIFGXMSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)[Sn](N(C)C)(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H24N4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40147660 | |

| Record name | Tetrakis(dimethylamino)tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1066-77-9 | |

| Record name | Tetrakis(dimethylamino)tin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrakis(dimethylamino)tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40147660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dimethyl[tris(dimethylamino)stannyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tetrakis(dimethylamido)tin(IV) enhance free radical photopolymerization under air, and what is the underlying chemical mechanism?

A1: Tetrakis(dimethylamido)tin(IV) acts as a coinitiator in Type II photoinitiating systems and an additive for Type I photoinitiators, significantly improving polymerization rates (Rp) under air []. This enhancement is attributed to its involvement in a bimolecular homolytic substitution (SH2) reaction.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.